molecular formula C17H16F2O B1327734 2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone CAS No. 898755-28-7

2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1327734
CAS No.: 898755-28-7
M. Wt: 274.3 g/mol
InChI Key: GPCXUITUPMYADF-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O It is characterized by the presence of two fluorine atoms and a dimethylphenyl group attached to a propiophenone backbone

Scientific Research Applications

Polymer Synthesis and Modification

  • Copolymerization Studies : A study by Wei, Challa, and Reedijk (1991) explores the copolymerization of 2,6-dimethylphenol with other components, highlighting the synthesis of polymers with specific structural properties. This process is crucial for creating materials with tailored characteristics for various applications (Wei, Challa, & Reedijk, 1991).

  • Anion Exchange Membranes : Shi et al. (2017) developed poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, utilizing a difluoro aromatic ketone monomer. These materials are significant for anion exchange membranes, which have applications in energy and environmental technology (Shi et al., 2017).

  • Electroactive Polymer Development : Yamamoto et al. (1992) investigated the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the formation of poly(2,6-dimethylphenylene sulphide). Such polymers have potential applications in electronics due to their semi-conductive properties (Yamamoto et al., 1992).

  • High-Performance Thermoplastics : A study on the oxidative polymerization of 2,6-dimethylphenol by Hay (1999) discusses the creation of high-performance thermoplastics. These materials are essential in various industries for their durability and stability (Hay, 1999).

  • Photosensitive and Thermosetting Polymers : Matsumoto et al. (2005) synthesized a chemically amplified photosensitive and thermosetting polymer. This research is significant for developing advanced materials in photolithography and other industries requiring precise pattern formation (Matsumoto et al., 2005).

Material Science and Chemistry

  • C–C Bond Activation in Organic Synthesis : Baksi et al. (2007) explored the C–C bond activation of specific phenols in the presence of rhodium. Such studies are crucial for understanding complex chemical reactions and developing new synthetic methods (Baksi et al., 2007).

  • Synthesis of Poly(phenylene ether)s : The work by Fukuhara et al. (2004) on the synthesis of thermosetting poly(phenylene ether)s highlights the preparation of high molecular weight copolymers. These materials have applications in various fields due to their thermal properties and electrical characteristics (Fukuhara et al., 2004).

Safety and Hazards

The specific safety and hazard information for 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone is not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 2,6-dimethylbenzaldehyde.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2,4-difluorobenzene with magnesium in anhydrous ether. This forms 2,4-difluorophenylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then reacted with 2,6-dimethylbenzaldehyde to form the corresponding alcohol intermediate.

    Oxidation: The alcohol intermediate is oxidized using an oxidizing agent such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to yield 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCXUITUPMYADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644813
Record name 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-28-7
Record name 1-Propanone, 1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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